

Step-by-step synthesis protocol for Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibenzo-30-crown-10**

Cat. No.: **B100617**

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An Application Note and Protocol for the Synthesis of **Dibenzo-30-crown-10**

This document provides a detailed protocol for the synthesis of **Dibenzo-30-crown-10**, a macrocyclic polyether. The procedure outlined is based on the well-established Williamson ether synthesis, a common and effective method for the preparation of crown ethers. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

Dibenzo-30-crown-10 is a large crown ether distinguished by the presence of two benzene rings integrated into its macrocyclic framework. These aromatic units impart a degree of rigidity to the molecule and influence its complexation properties. Crown ethers are known for their ability to selectively bind cations, and the size of the polyether ring in **Dibenzo-30-crown-10** makes it a candidate for complexing larger alkali metal ions and other cationic species. This selective binding capability is of interest in various applications, including phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.

The synthesis described herein involves the reaction of catechol with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base. This method is an adaptation of the general procedure for the synthesis of dibenzo-crown ethers.

Chemical Properties and Data

A summary of the key quantitative data for **Dibenzo-30-crown-10** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	17455-25-3	[1] [2]
Molecular Formula	C ₂₈ H ₄₀ O ₁₀	[1] [2]
Molecular Weight	536.61 g/mol	[1] [2]
Melting Point	106-108 °C	
Appearance	White solid	

Experimental Protocol: Synthesis of Dibenzo-30-crown-10

This protocol is divided into two main stages: the preparation of the dichloropolyether precursor and the final cyclization reaction to form the crown ether.

Part A: Synthesis of 1,11-Dichloro-3,6,9-trioxaundecane

This precursor is synthesized from tetraethylene glycol.

Materials:

- Tetraethylene glycol
- Dry benzene
- Pyridine
- Thionyl chloride
- Hydrochloric acid

Procedure:

- In a reaction vessel, combine 2.2 moles of tetraethylene glycol, 2000 mL of dry benzene, and 4.9 moles of pyridine.
- Heat the mixture to reflux.
- Over a period of three hours, add 4.9 moles of thionyl chloride dropwise with continuous stirring. A white precipitate will form.[3]
- Continue heating the reaction mixture overnight (approximately 16 hours).[3]
- After cooling, cautiously add 50 mL of concentrated hydrochloric acid diluted with 200 mL of water in a dropwise manner.
- Separate the organic (upper) layer containing the product.
- Remove the benzene from the organic layer by distillation.
- Purify the residue by vacuum distillation to yield the light yellow liquid product.[3]

Part B: Synthesis of Dibenzo-30-crown-10

This stage involves the cyclization of catechol with the prepared 1,11-dichloro-3,6,9-trioxaundecane.

Materials:

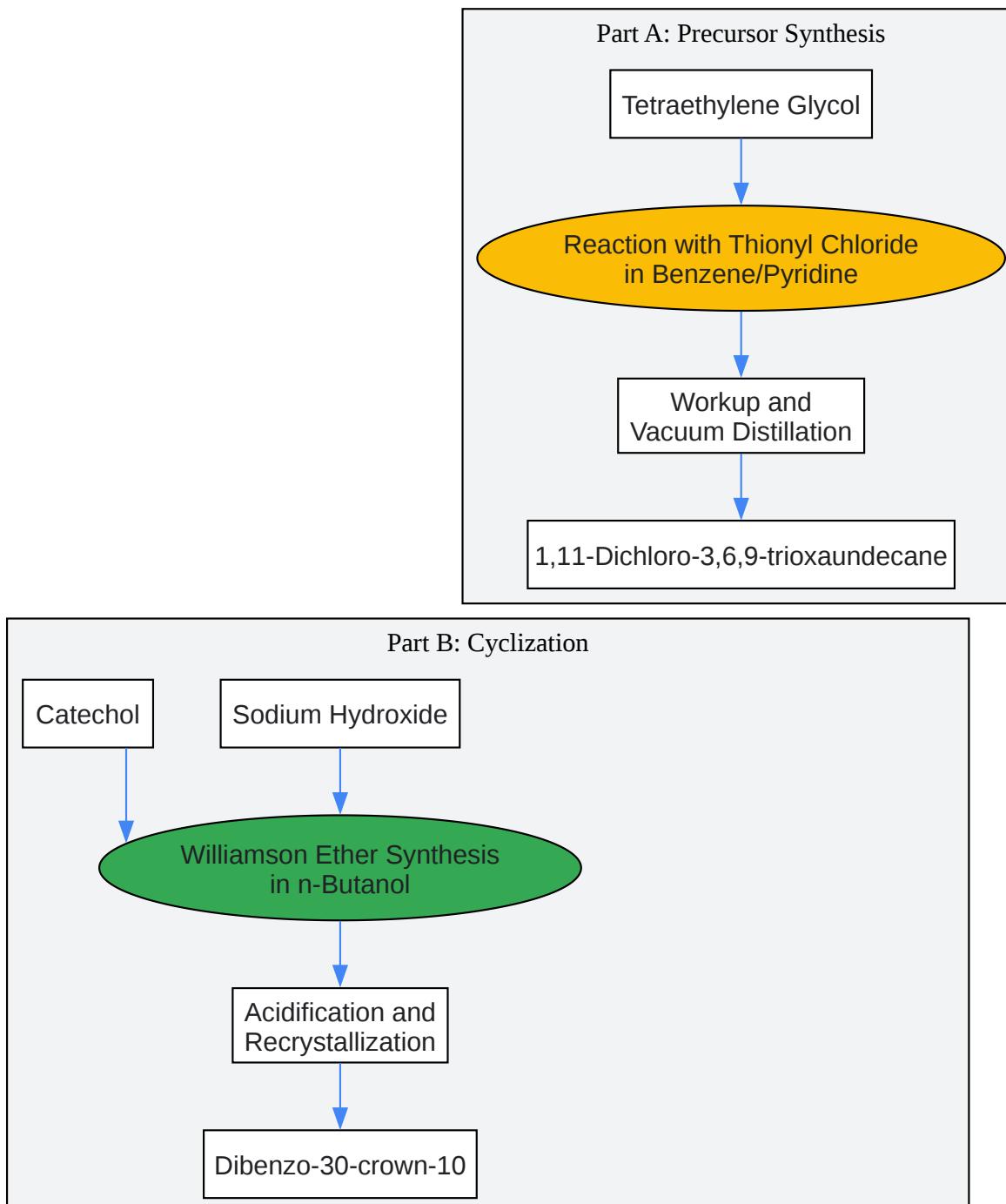
- Catechol
- n-Butanol
- Sodium hydroxide pellets
- 1,11-Dichloro-3,6,9-trioxaundecane (from Part A)
- Concentrated hydrochloric acid

Procedure:

- Set up a dry, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a thermometer, and a mechanical stirrer. Maintain a static nitrogen atmosphere within the vessel throughout the reaction.
- Charge the flask with 2 moles of catechol and 1.5 L of n-butanol.
- With stirring, add 2.05 moles of sodium hydroxide pellets to the flask.
- Heat the mixture rapidly to reflux (approximately 115°C).
- In the dropping funnel, prepare a solution of 1 mole of 1,11-dichloro-3,6,9-trioxaundecane in 150 mL of n-butanol.
- Add the solution of the dichloride dropwise to the refluxing mixture over a period of 2 hours with continuous stirring.
- After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 16 hours.
- Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.
- Replace the reflux condenser with a distillation head and remove the majority of the n-butanol by distillation.
- Cool the remaining mixture and collect the crude product by filtration.
- Recrystallize the crude product from a suitable solvent (e.g., acetone or an ethanol/water mixture) to obtain the purified **Dibenzo-30-crown-10**.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **Dibenzo-30-crown-10**.

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Caption: Workflow for the synthesis of **Dibenzo-30-crown-10**.

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References

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